N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide
Description
N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide is a benzofuran-based compound featuring a 7-methoxy-substituted benzofuran core linked to a substituted aniline moiety via a carboxamide group. The aniline group is further functionalized with a furan-2-ylcarbonylamino substituent at the 5-position and a methoxy group at the 2-position (Figure 1).
Properties
Molecular Formula |
C22H18N2O6 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18N2O6/c1-27-16-9-8-14(23-21(25)18-7-4-10-29-18)12-15(16)24-22(26)19-11-13-5-3-6-17(28-2)20(13)30-19/h3-12H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
RAQJKENFLRNFBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Furan-2-ylcarbonyl Group: This step involves the acylation of the benzofuran core with furan-2-ylcarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran core, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds
Mechanism of Action
The mechanism of action of N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on their substitution patterns. Below is a detailed comparison of N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide with analogous compounds reported in the literature.
Substituent Effects on Cytotoxicity and Antifungal Activity
- Brominated Derivatives (Compounds 4 and 5, ): Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) and its 7-diethylaminoethoxy analog (5) exhibit significant cytotoxicity against human cancer cell lines. Notably, bromination at the 5-position reduces cytotoxicity compared to non-brominated precursors, as seen in derivatives of 4,5,6-tribromo-benzofuranol . In contrast, the target compound lacks bromine but includes a methoxy group at the 7-position and a furan-2-ylcarbonylamino group, which may modulate its bioactivity differently. Compound 5 also demonstrates antifungal activity, suggesting that alkoxy side chains (e.g., diethylaminoethoxy) enhance this property—a feature absent in the target compound.
- The target compound’s furan-2-ylcarbonylamino group may similarly engage in hydrogen bonding or π-π stacking interactions, though its efficacy would depend on the substituent’s electronic and steric effects.
Structural and Pharmacokinetic Considerations
- Planarity and Hydrogen Bonding (): The benzofuran core in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid is nearly planar, facilitating intermolecular hydrogen bonding and crystal packing . The target compound’s methoxy groups and carboxamide linker may similarly promote planarity and stable interactions with biological targets, though its furan-2-ylcarbonylamino group introduces additional steric bulk.
Antimicrobial vs. Anticancer Focus:
While halogenated derivatives () emphasize Gram-positive bacterial and fungal inhibition, the target compound’s methoxy-rich structure aligns more closely with anticancer candidates like the 7-methoxy-2-phenyl derivative () .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
